

Alkyne-PEG2-iodide: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Alkyne-PEG2-iodide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Alkyne-PEG2-iodide**, a versatile heterobifunctional linker essential in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, synthesis, and applications, offering detailed experimental protocols and quantitative data to support its use in research and development.

Core Concepts: Understanding Alkyne-PEG2-iodide

Alkyne-PEG2-iodide, with the chemical name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne, is a crosslinking reagent featuring two distinct reactive moieties separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.^{[1][2]} This bifunctional architecture allows for sequential or orthogonal conjugation of different molecules.

The terminal alkyne group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with azide-functionalized molecules under mild, aqueous conditions.^{[3][4]} The iodide group is a potent alkylating agent, readily reacting with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine residues) to form stable thioether or amine bonds, respectively.^[5] The PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous buffers.

Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Formula	C7H11IO2	
Molecular Weight	254.07 g/mol	
CAS Number	1234387-33-7	
Appearance	Colorless to yellow oil	
Solubility	Soluble in water and polar organic solvents	
Purity	Typically ≥95%	
Storage Conditions	-20°C in the dark, desiccated	

Synthesis of Alkyne-PEG2-iodide

The synthesis of **Alkyne-PEG2-iodide** can be achieved through a two-step process starting from commercially available 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol. The first step involves the activation of the terminal hydroxyl group, typically by conversion to a mesylate, followed by nucleophilic substitution with iodide.

Experimental Protocol: Synthesis of Alkyne-PEG2-iodide

Part A: Mesylation of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

- Dissolve 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
- Add mesyl chloride (1.2 eq) dropwise to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Alkyne-PEG2-OMs intermediate, which can often be used in the next step without further purification.

Part B: Iodination

- Dissolve the crude Alkyne-PEG2-OMs (1.0 eq) in acetone.
- Add sodium iodide (5.0 eq).
- Heat the reaction mixture to reflux and stir for 12-15 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture and remove the solvent under reduced pressure.
- Redissolve the residue in DCM and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to obtain **Alkyne-PEG2-iodide**.

Quantitative Data: Synthesis Yield

The synthesis of iodo-terminated oligo(ethylene glycol) linkers from their mesylate precursors is reported to proceed in quantitative yields.

Reaction Step	Reactants	Key Reagents	Solvent	Typical Yield
Mesylation	2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol	Mesyl chloride, Triethylamine	Dichloromethane	>95%
Iodination	Alkyne-PEG2-OMs	Sodium iodide	Acetone	Quantitative

Experimental Protocols for Bioconjugation

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne terminus of **Alkyne-PEG2-iodide**.

Materials:

- **Alkyne-PEG2-iodide**
- Azide-functionalized molecule (e.g., protein, peptide, fluorescent dye)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
- Solvent for stock solutions: DMSO or DMF

Procedure:

- Prepare Stock Solutions:

- **Alkyne-PEG2-iodide**: 10 mM in DMSO.
- Azide-functionalized molecule: 10 mM in a suitable solvent (e.g., water, DMSO).
- CuSO₄: 50 mM in deionized water.
- Sodium ascorbate: 500 mM in deionized water (prepare fresh).
- THPTA or TBTA ligand: 50 mM in DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-functionalized molecule and **Alkyne-PEG2-iodide** in the desired molar ratio (typically 1:1.5 to 1:3) in the reaction buffer.
 - Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
 - Add CuSO₄ to a final concentration of 0.5-1 mM.
 - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.
- Purification:
 - Purify the conjugate using an appropriate method based on the properties of the conjugated molecule, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Quantitative Data: CuAAC Reaction Efficiency

The CuAAC reaction is known for its high efficiency, often achieving near-quantitative yields.

Reactants	Catalyst System	Solvent	Temperature	Time	Typical Yield	Reference(s)
Azide-PEG & Alkyne-molecule	CuSO ₄ /Sodium Ascorbate/THPTA	PBS/DMSO	Room Temp.	1-4 h	>95%	
Azide-PEG & Alkyne-molecule	CuSO ₄ /Sodium Ascorbate/TBTA	t-BuOH/H ₂ O	Room Temp.	1-12 h	>90%	

Protocol 2: Alkylation of Thiol-Containing Molecules (e.g., Cysteine Residues)

This protocol describes the conjugation of the iodide terminus of **Alkyne-PEG2-iodide** to a molecule containing a free thiol group.

Materials:

- **Alkyne-PEG2-iodide**
- Thiol-containing molecule (e.g., protein with a cysteine residue, peptide)
- Reaction Buffer: Phosphate buffer, pH 7.5-8.5. Avoid buffers with primary amines if subsequent click chemistry is planned.
- Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
- Quenching reagent: L-cysteine or β -mercaptoethanol.

Procedure:

- Protein Preparation (if applicable):

- If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a suitable reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C).
- Remove the excess reducing agent using a desalting column.
- Reaction Setup:
 - Dissolve the thiol-containing molecule in the reaction buffer.
 - Add **Alkyne-PEG2-iodide** to the solution in a desired molar excess (e.g., 10- to 20-fold).
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
- Quenching:
 - Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted **Alkyne-PEG2-iodide**.
- Purification:
 - Purify the conjugate using SEC, dialysis, or another suitable method to remove excess reagents.

Protocol 3: Alkylation of Amine-Containing Molecules (e.g., Lysine Residues)

This protocol outlines the conjugation of the iodide terminus to a molecule with primary amine groups.

Materials:

- **Alkyne-PEG2-iodide**
- Amine-containing molecule (e.g., protein with lysine residues)
- Reaction Buffer: Carbonate-bicarbonate buffer, pH 8.5-9.5.

Procedure:

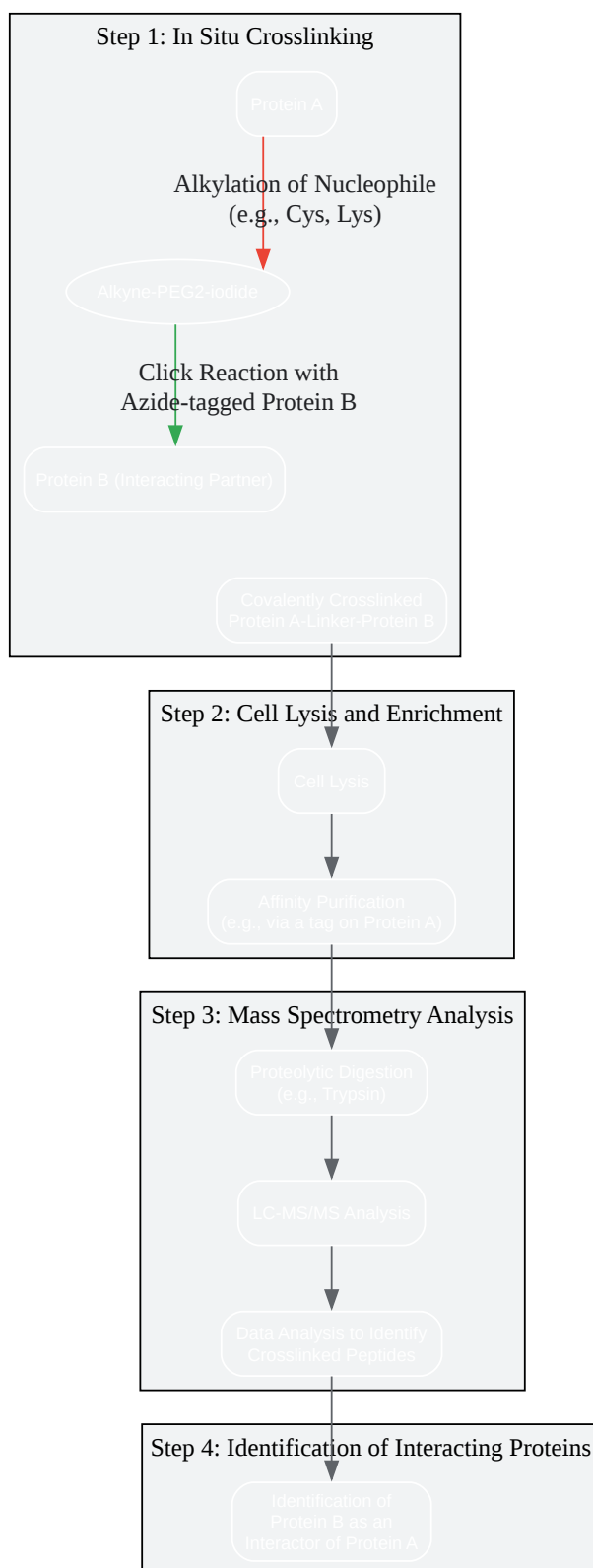
- Reaction Setup:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Add **Alkyne-PEG2-iodide** in a molar excess (e.g., 20- to 50-fold).
- Incubation:
 - Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight. The reaction is generally slower than with thiols.
- Quenching and Purification:
 - Quench the reaction with an amine-containing buffer (e.g., Tris buffer).
 - Purify the conjugate using a suitable method like SEC or dialysis.

Applications and Experimental Workflows

Alkyne-PEG2-iodide is a powerful tool for various applications in life sciences and drug development.

Protein-Protein Interaction Studies

This bifunctional linker can be used to crosslink interacting proteins for subsequent identification by mass spectrometry.

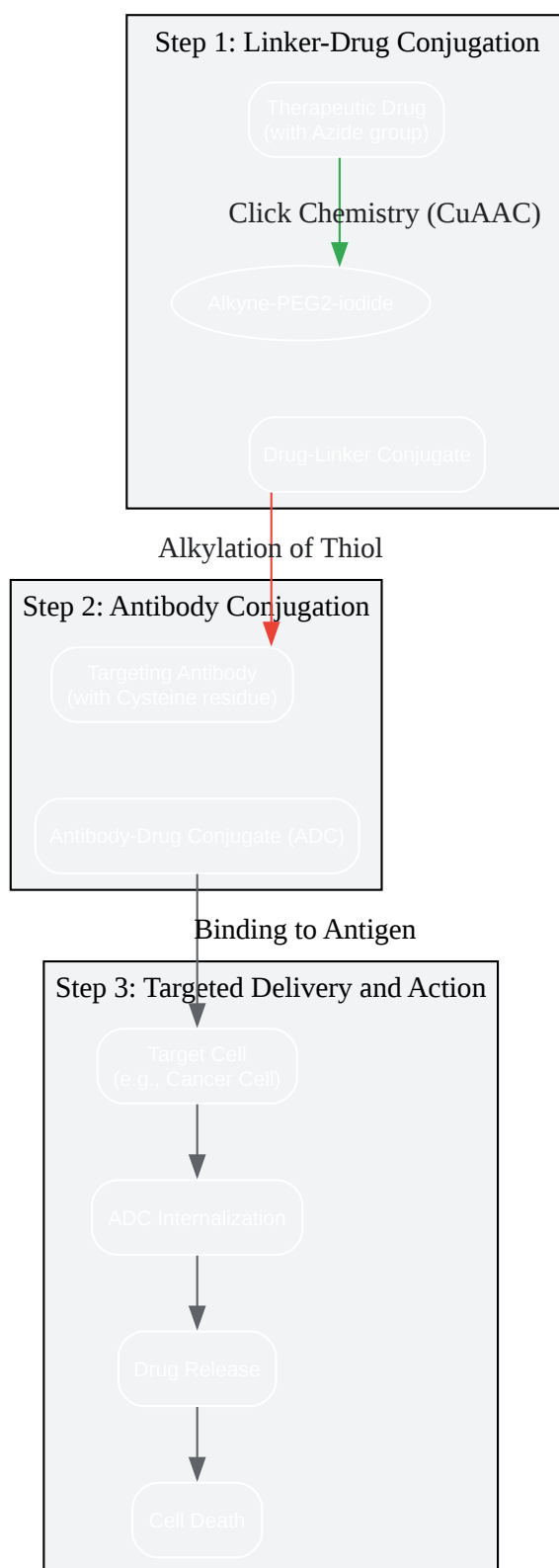


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Caption: Workflow for protein-protein interaction studies using **Alkyne-PEG2-iodide**.

Targeted Drug Delivery

Alkyne-PEG2-iodide can be used to construct antibody-drug conjugates (ADCs) or other targeted drug delivery systems. A targeting moiety (e.g., an antibody) can be attached to one end of the linker, and a therapeutic agent (e.g., a small molecule drug) to the other.



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Caption: Workflow for the creation of an Antibody-Drug Conjugate (ADC).

Conclusion

Alkyne-PEG2-iodide is a highly valuable tool for researchers in various fields due to its bifunctional nature and the reliability of the associated conjugation chemistries. The ability to perform both click chemistry and alkylation reactions allows for the construction of complex biomolecular architectures with high precision and efficiency. The protocols and data presented in this guide provide a solid foundation for the successful application of **Alkyne-PEG2-iodide** in innovative research and therapeutic development.

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